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Cat. No.: B10775775 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacology of Pantopon, a historical

opium alkaloid preparation, with modern opioid analgesics. Due to the limited accessibility of

full-text historical studies on Pantopon, this guide utilizes data on Papaveretum (also known as

Omnopon), a pharmacologically equivalent preparation, as a historical benchmark. The guide is

intended to inform researchers seeking to understand the pharmacological evolution of opioid

analgesics and to provide a basis for replicating and expanding upon historical research in a

modern context.

Introduction to Pantopon and its Historical Context
Pantopon, introduced in the early 20th century, was a pharmaceutical preparation containing a

mixture of the total alkaloids of opium as hydrochloride salts.[1][2] This formulation was

designed to deliver the full spectrum of opium's therapeutic effects, primarily analgesia, in a

standardized and injectable form.[1] The principal active component of Pantopon is morphine,

which exerts its effects primarily through agonism at the µ-opioid receptor.[3][4] Other alkaloids

present, such as codeine, thebaine, papaverine, and noscapine, were thought to contribute to

its overall pharmacological profile, potentially offering a different balance of efficacy and side

effects compared to morphine alone.[1][2] Historical studies, such as those by Cohnheim and

Modrakowski (1911) and Schapiro (1913), investigated the effects of Pantopon on the

gastrointestinal tract, a key area of opioid action.[1][5]
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Comparative Pharmacology: Pantopon (as
Papaveretum) vs. Modern Opioid Analgesics
This section compares the pharmacological properties of Pantopon (represented by

Papaveretum) with three widely used modern opioid analgesics: fentanyl, oxycodone, and

buprenorphine.

Receptor Binding Affinities
The analgesic and other effects of opioids are primarily mediated through their interaction with

opioid receptors, principally the µ (mu), δ (delta), and κ (kappa) receptors. The binding affinity

(Ki) is a measure of how tightly a drug binds to a receptor; a lower Ki value indicates a higher

binding affinity.

Compound
µ-Opioid Receptor
(Ki, nM)

δ-Opioid Receptor
(Ki, nM)

κ-Opioid Receptor
(Ki, nM)

Morphine (primary

component of

Pantopon)

1.17 - 16.0[1][4][6][7] High Ki (low affinity)[8] Agonist activity[4]

Fentanyl 0.007 - 1.35[2][4] Low affinity[4] Low affinity[4]

Oxycodone 16.0 - 47.4[1][9] Low affinity[1] Agonist activity[1]

Buprenorphine <1 (high affinity)[6]
High affinity

(antagonist)[8]

High affinity

(antagonist)[8]

Note: Data for Pantopon as a mixture is not available. The data for morphine, its main active

constituent, is provided.

Pharmacokinetics
Pharmacokinetics describes the movement of a drug into, through, and out of the body. Key

parameters include bioavailability (the proportion of a drug that enters the circulation) and

elimination half-life (the time it takes for the concentration of the drug in the body to be reduced

by half).
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Compound
Bioavailability
(Oral)

Elimination Half-life
(t½)

Metabolism

Morphine (in

Pantopon)

~30% (high first-pass

metabolism)[10]
2 hours[4]

Primarily hepatic

glucuronidation[3]

Fentanyl
Low (significant first-

pass metabolism)
3 - 7 hours[11] Hepatic (CYP3A4)[11]

Oxycodone 60-70%[12] 3 - 5 hours[13]
Hepatic (CYP3A4,

CYP2D6)[12]

Buprenorphine

Poor (extensive first-

pass metabolism);

administered

sublingually[14]

Long and variable

(due to slow receptor

dissociation)[15]

Hepatic (CYP3A4)[16]

Clinical Efficacy and Side Effect Profile
The clinical utility of an analgesic is determined by its ability to relieve pain and its associated

side effects.
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Compound Analgesic Efficacy Common Side Effects

Pantopon (as Papaveretum)

Effective for moderate to

severe pain.[4] Some historical

accounts suggest better

sedation and fewer

gastrointestinal side effects

compared to morphine alone.

[8]

Respiratory depression,

sedation, nausea, vomiting,

constipation, potential for

dependence.[3]

Fentanyl

50-100 times more potent than

morphine.[17] Provides rapid

and potent analgesia.[18][19]

Respiratory depression,

sedation, nausea, vomiting,

constipation, muscle rigidity.

[17]

Oxycodone

1.5 to 2 times more potent

than oral morphine.[20]

Effective for moderate to

severe pain.[13]

Nausea, vomiting,

constipation, dizziness,

drowsiness, headache.[21][22]

Buprenorphine

Potent analgesic with a ceiling

effect on respiratory

depression.[15][23] Partial µ-

opioid agonist.[8]

Sedation, dizziness, nausea,

potential to precipitate

withdrawal in opioid-dependent

individuals.[24]

Experimental Protocols
Replicating historical studies requires an understanding of the methodologies available at the

time. While the specific protocols from the original Pantopon studies by Cohnheim &

Modrakowski and Schapiro are not fully accessible, this section outlines the principles of

relevant experimental methods.

Opioid Receptor Binding Assays (Historical and Modern)
Principle: To determine the affinity of a ligand (e.g., an opioid) for its receptor.

Historical Approach (Inferred): Early studies likely used bioassays on isolated tissues (e.g.,

guinea pig ileum) where the contractile response to a stimulant would be inhibited by an
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opioid. The concentration of the opioid required to produce a certain level of inhibition would

be a measure of its potency, indirectly reflecting its receptor affinity.

Modern Approach (Radioligand Binding Assay):

Preparation of Receptor Source: Cell membranes containing the opioid receptor of interest

are isolated from cultured cells or animal brain tissue.

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-naloxone)

that binds to the opioid receptor.

Competition: Increasing concentrations of the unlabeled test compound (e.g., morphine,

fentanyl) are added to compete with the radiolabeled ligand for binding to the receptor.

Separation: The bound and free radioligand are separated by filtration.

Quantification: The amount of radioactivity bound to the membranes is measured using a

scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is determined. The Ki (inhibitor constant) is then

calculated from the IC₅₀ value, providing a measure of the binding affinity.[25]

Assessment of Analgesic Efficacy (Historical and
Modern)

Principle: To measure the pain-relieving effects of a drug.

Historical Animal Models:

Tail-flick test: A noxious heat stimulus is applied to the tail of a rodent, and the latency to

flick the tail away is measured. An increase in latency indicates analgesia.

Hot plate test: A rodent is placed on a heated surface, and the latency to lick its paws or

jump is measured. An increased latency suggests an analgesic effect.

Modern Human Experimental Pain Models:
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Cold pressor test: Subjects immerse their hand in cold water, and pain tolerance and

threshold are measured.

Electrical stimulation: Controlled electrical stimuli are delivered to a nerve or muscle, and

the pain threshold and tolerance are determined.

Quantitative Sensory Testing (QST): A battery of tests to assess the perception of various

sensory stimuli (e.g., thermal, mechanical) to characterize the sensory profile and the

effect of analgesics.[26]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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